Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 0 °C; 0 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ; 1 h, reflux
3.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 10 - 60 min, -78 °C
3.3 Solvents: Methanol
4.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
4.2 Solvents: Dichloromethane ; 2 h, rt
4.3 Reagents: Ethyl acetate
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1.5 h, -78 °C; -78 °C
5.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 1.5 h
5.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
5.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
6.1 Reagents: Hydrogen bromide Solvents: Water ; overnight, 138 °C
6.2 Reagents: Sulfuric acid Solvents: Methanol ; 1 h, reflux
7.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
7.2 30 h, 65 °C
Reference
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al ,
ChemistrySelect ,
2021 ,
6(33) ,
8532-8536